![molecular formula C34H26F8N2O2 B12408358 Fteaa](/img/structure/B12408358.png)
Fteaa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
FTEAA is synthesized through an iodine-catalyzed five-component reaction involving 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate in methanol at 55°C for 12 hours . The reaction conditions are optimized to ensure high yield and purity of the final product. The structure of this compound is validated using various spectro-analytical techniques such as proton and carbon nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy . Additionally, single-crystal X-ray diffraction analysis is employed to confirm the molecular structure .
Analyse Chemischer Reaktionen
FTEAA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.
Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
FTEAA has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of tetrahydropyridine derivatives.
Biology: The compound is investigated for its potential as a dual inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters.
Medicine: This compound is explored for its therapeutic potential in treating cardiovascular, neurological, and oncological disorders due to its inhibitory effects on monoamine oxidase
Wirkmechanismus
FTEAA exerts its effects by inhibiting the activity of monoamine oxidase A and B. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders . The binding interaction energies between this compound and the target proteins monoamine oxidase A and B are found to be -8.8 and -9.6 kcal/mol, respectively, indicating efficient associations .
Vergleich Mit ähnlichen Verbindungen
FTEAA is compared with other similar compounds, such as:
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound shares a similar structure but differs in the substitution pattern on the tetrahydropyridine ring.
4-Styrylpiperidine derivatives: These compounds also exhibit inhibitory effects on monoamine oxidase but differ in their structural framework and potency
This compound stands out due to its unique combination of fluorine and trifluoromethyl groups, which contribute to its high potency and selectivity as a monoamine oxidase inhibitor .
Eigenschaften
Molekularformel |
C34H26F8N2O2 |
---|---|
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
ethyl 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2,6-bis[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C34H26F8N2O2/c1-2-46-32(45)30-28(43-26-15-11-24(35)12-16-26)19-29(20-3-7-22(8-4-20)33(37,38)39)44(27-17-13-25(36)14-18-27)31(30)21-5-9-23(10-6-21)34(40,41)42/h3-18,29,31,43H,2,19H2,1H3 |
InChI-Schlüssel |
AQHFDDAHTUXSMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CC(N(C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.